Cas no 291289-15-1 (3-Pyrrolidinecarboxylic acid, 4-(3-thienyl)-, methyl ester, (3R,4S)-rel-)

3-Pyrrolidinecarboxylic acid, 4-(3-thienyl)-, methyl ester, (3R,4S)-rel- 化学的及び物理的性質
名前と識別子
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- 3-Pyrrolidinecarboxylic acid, 4-(3-thienyl)-, methyl ester, (3R,4S)-rel-
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- インチ: 1S/C10H13NO2S/c1-13-10(12)9-5-11-4-8(9)7-2-3-14-6-7/h2-3,6,8-9,11H,4-5H2,1H3/t8-,9+/m1/s1
- InChIKey: SKHDMTAEEVBFQP-BDAKNGLRSA-N
- ほほえんだ: N1C[C@H](C2C=CSC=2)[C@@H](C(OC)=O)C1
3-Pyrrolidinecarboxylic acid, 4-(3-thienyl)-, methyl ester, (3R,4S)-rel- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-370643-0.5g |
rac-methyl (3R,4S)-4-(thiophen-3-yl)pyrrolidine-3-carboxylate |
291289-15-1 | 95.0% | 0.5g |
$781.0 | 2025-03-18 | |
Enamine | EN300-370643-0.05g |
rac-methyl (3R,4S)-4-(thiophen-3-yl)pyrrolidine-3-carboxylate |
291289-15-1 | 95.0% | 0.05g |
$683.0 | 2025-03-18 | |
Enamine | EN300-370643-0.25g |
rac-methyl (3R,4S)-4-(thiophen-3-yl)pyrrolidine-3-carboxylate |
291289-15-1 | 95.0% | 0.25g |
$748.0 | 2025-03-18 | |
Enamine | EN300-370643-10.0g |
rac-methyl (3R,4S)-4-(thiophen-3-yl)pyrrolidine-3-carboxylate |
291289-15-1 | 95.0% | 10.0g |
$3500.0 | 2025-03-18 | |
Enamine | EN300-370643-0.1g |
rac-methyl (3R,4S)-4-(thiophen-3-yl)pyrrolidine-3-carboxylate |
291289-15-1 | 95.0% | 0.1g |
$715.0 | 2025-03-18 | |
Enamine | EN300-370643-1.0g |
rac-methyl (3R,4S)-4-(thiophen-3-yl)pyrrolidine-3-carboxylate |
291289-15-1 | 95.0% | 1.0g |
$813.0 | 2025-03-18 | |
Enamine | EN300-370643-5.0g |
rac-methyl (3R,4S)-4-(thiophen-3-yl)pyrrolidine-3-carboxylate |
291289-15-1 | 95.0% | 5.0g |
$2360.0 | 2025-03-18 | |
Enamine | EN300-370643-2.5g |
rac-methyl (3R,4S)-4-(thiophen-3-yl)pyrrolidine-3-carboxylate |
291289-15-1 | 95.0% | 2.5g |
$1594.0 | 2025-03-18 |
3-Pyrrolidinecarboxylic acid, 4-(3-thienyl)-, methyl ester, (3R,4S)-rel- 関連文献
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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10. Back matter
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3-Pyrrolidinecarboxylic acid, 4-(3-thienyl)-, methyl ester, (3R,4S)-rel-に関する追加情報
3-Pyrrolidinecarboxylic Acid, 4-(3-Thienyl)-, Methyl Ester, (3R,4S)-rel-
The compound with CAS No. 291289-15-1, known as 3-Pyrrolidinecarboxylic acid, 4-(3-thienyl)-, methyl ester, (3R,4S)-rel-, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure and potential applications in drug development and material science.
The pyrrolidine ring at the core of this molecule contributes to its stability and flexibility, making it an ideal candidate for various chemical modifications. The presence of the thienyl group at position 4 introduces aromaticity and enhances the molecule's electronic properties. This combination of structural features makes the compound highly versatile and amenable to further functionalization.
Recent studies have highlighted the importance of stereochemistry in determining the biological activity of this compound. The specific stereochemistry of the (3R,4S)-rel- configuration plays a crucial role in its interactions with biological targets. Researchers have explored the use of this compound as a potential lead in the development of novel therapeutic agents for neurodegenerative diseases and inflammation.
The synthesis of 3-Pyrrolidinecarboxylic acid, 4-(3-thienyl)-, methyl ester involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The optimization of these steps has been a focus of recent research efforts to improve yield and purity while minimizing environmental impact.
In terms of applications, this compound has shown promise in both academic and industrial settings. Its ability to act as a chiral building block has made it valuable in asymmetric synthesis strategies. Additionally, its electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the conjugation between the pyrrolidine ring and the thienyl group significantly influences its redox properties. These findings have opened new avenues for exploring its potential in energy storage systems such as batteries and supercapacitors.
The study of methyl ester derivatives like this compound has also contributed to our understanding of bioavailability and drug delivery mechanisms. Researchers have investigated its ability to cross cellular membranes and interact with specific receptors, which is critical for its potential use as a pharmacological agent.
In conclusion, 3-Pyrrolidinecarboxylic acid, 4-(3-thienyl)-, methyl ester, (3R,4S)-rel- is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique structure, stereochemical properties, and functional versatility continue to make it an exciting subject for both fundamental research and applied development.
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